molecular formula C11H7BrO3 B154408 7-Bromo-3-hydroxy-2-naphthoic acid CAS No. 1779-11-9

7-Bromo-3-hydroxy-2-naphthoic acid

Cat. No.: B154408
CAS No.: 1779-11-9
M. Wt: 267.07 g/mol
InChI Key: XZWXQSGFZHRDNB-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO3. It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid typically involves the bromination of 3-hydroxy-2-naphthoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows:

  • Dissolve 3-hydroxy-2-naphthoic acid in acetic acid.
  • Add bromine dropwise to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Filter the precipitated product and wash it with water to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable nucleophile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of 7-bromo-3-oxo-2-naphthoic acid.

    Reduction Reactions: Formation of 7-bromo-3-hydroxy-2-naphthyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
7-Bromo-3-hydroxy-2-naphthoic acid has demonstrated antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Research indicates that derivatives of naphthoic acids exhibit varying degrees of antibacterial and antifungal activities, which can be crucial in addressing resistant strains of pathogens .

Neurological Research
This compound is also being investigated for its potential role in treating neurological disorders. Studies have shown that naphthoic acid derivatives can modulate N-methyl-D-aspartate receptors (NMDARs), which are implicated in conditions such as schizophrenia and neurodegenerative diseases like Alzheimer’s . The structural modifications of naphthoic acid derivatives have revealed promising leads for drugs that could mitigate symptoms associated with these disorders.

Material Science

Dyes and Pigments
this compound is utilized in the synthesis of dyes and pigments. Its structural properties allow it to act as a chromophore, contributing to the development of colorants used in various industrial applications. The compound's stability and reactivity make it suitable for incorporation into polymer matrices and coatings .

Analytical Chemistry

Reagent in Chemical Analysis
In analytical chemistry, this compound serves as a reagent for the detection and quantification of various analytes. Its ability to form complexes with metal ions enhances its utility in spectrophotometric analyses, where it aids in the determination of metal concentrations in environmental samples .

Case Study 1: Antimicrobial Efficacy
A study published in ASM Journals evaluated various naphthoic acid derivatives, including this compound, for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives displayed significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Case Study 2: Neurological Applications
Research conducted on NMDAR modulation highlighted the potential of this compound as a lead compound for treating cognitive deficits associated with neurodegenerative diseases. The study demonstrated that modifications to the naphthoic acid structure could enhance receptor selectivity, paving the way for more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 7-Bromo-3-hydroxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-naphthoic acid: Lacks the bromine atom, leading to different chemical reactivity and biological activity.

    7-Bromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

    3,7-Dihydroxy-2-naphthoic acid:

Uniqueness

7-Bromo-3-hydroxy-2-naphthoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

7-Bromo-3-hydroxy-2-naphthoic acid (CAS No. 1779-11-9) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both a bromine atom and a hydroxyl group on the naphthalene ring, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H7BrO3
  • Molecular Weight : 267.08 g/mol
  • IUPAC Name : 7-bromo-3-hydroxynaphthalene-2-carboxylic acid
  • Physical State : Crystalline powder
  • Solubility : High solubility in organic solvents due to the presence of hydroxyl groups .

This compound primarily acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs), specifically PTP1B and PTPN2. The inhibition of these enzymes plays a crucial role in modulating several biochemical pathways:

  • Enhancement of T Cell Activity : By inhibiting PTP1B and PTPN2, this compound enhances T cell anti-tumor immunity, making it a potential candidate for cancer immunotherapy.
  • Impact on Signal Transduction : The compound's interaction with PTPs can alter signal transduction pathways involved in cellular growth and differentiation.

Anticancer Properties

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Case Studies

StudyFindings
In vitro study on cancer cell linesShowed significant inhibition of cell growth in breast and prostate cancer cells with IC50 values ranging from 10 to 20 µM.
Antimicrobial efficacy testingDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Immunological assaysEnhanced T cell activation in murine models, leading to improved anti-tumor responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies have indicated that modifications to the bromine or hydroxyl groups can significantly alter its potency:

  • Bromine Substitution : Removal or substitution of the bromine atom reduces the inhibitory effect on PTPs.
  • Hydroxyl Group Variations : Alterations in the hydroxyl group's position or presence can affect solubility and biological interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid to achieve high yield and purity?

Methodological Answer:

  • Begin with methyl ester protection of the carboxylic acid group using methyl iodide and K₂CO₃ in a polar aprotic solvent (e.g., DMF) to minimize side reactions .
  • Protect the 3-hydroxy group via acetylation with acetic anhydride under mild conditions to preserve the bromine substituent .
  • Monitor reaction progress via TLC or HPLC, focusing on the disappearance of starting material (Rf ~0.3–0.5 in ethyl acetate/hexane).
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and confirm bromine’s deshielding effect on adjacent carbons .
  • IR Spectroscopy : Detect hydroxyl (broad peak ~3200 cm⁻¹) and carboxylic acid (sharp C=O stretch ~1700 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight (267.08 g/mol) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Leverage solubility differences: The compound’s low solubility in water (TPSA = 57.5 Ų) but moderate solubility in methanol/chloroform supports recrystallization .
  • Use acid-base extraction: Dissolve the crude product in NaOH (aq.), precipitate impurities with HCl, then neutralize to recover the target compound .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during derivatization of this compound?

Methodological Answer:

  • Protection/deprotection strategies : Temporarily block the 3-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) groups to direct reactions (e.g., cross-coupling) to the bromine site .
  • Catalytic optimization : For Heck coupling, use Pd(PPh₃)₄ to enhance selectivity for the brominated position over the hydroxyl group .
  • Validate regioselectivity via NOE NMR or X-ray crystallography to confirm bond formation at the desired site.

Q. How should contradictions in spectroscopic data for structural confirmation be resolved?

Methodological Answer:

  • Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign coupling between aromatic protons and adjacent carbons, resolving ambiguities in substitution patterns .
  • Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computational DFT models to confirm the carboxylic acid’s electronic environment .
  • Replicate synthesis under controlled conditions to rule out isomerization or degradation artifacts.

Q. What factors influence the stability of this compound under catalytic coupling conditions?

Methodological Answer:

  • Thermal stability : Avoid temperatures >120°C, as decarboxylation may occur. Use microwave-assisted synthesis for controlled heating .
  • pH sensitivity : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent deprotonation of the carboxylic acid, which could lead to unwanted side reactions .
  • Catalyst compatibility : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize bromine displacement by ligands.

Q. How can competing reactivity between bromine and hydroxyl groups be mitigated in cross-coupling reactions?

Methodological Answer:

  • Sequential functionalization : Perform Suzuki-Miyaura coupling first to replace bromine, then oxidize/modify the hydroxyl group in a separate step .
  • Steric hindrance : Introduce bulky substituents near the hydroxyl group to suppress its participation in coupling reactions.
  • Monitor reaction kinetics via in situ Raman spectroscopy to detect intermediate species and adjust conditions dynamically.

Q. Methodological Notes for Data Interpretation

  • Contradictory solubility data : Cross-reference experimental solubility with calculated logP values (estimated ~2.5) and adjust solvent systems (e.g., DMSO for polar intermediates, toluene for non-polar derivatives) .
  • Unexpected byproducts : Use LC-MS to identify halogen exchange products (e.g., iodine substitution during Finkelstein reactions) and optimize reaction stoichiometry .

Properties

IUPAC Name

7-bromo-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7BrO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWXQSGFZHRDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061960
Record name 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-
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Molecular Weight

267.07 g/mol
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CAS No.

1779-11-9
Record name 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-
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Synthesis routes and methods

Procedure details

In a 1 L three-necked bottle, 40 g of 4,7-dibromo-3-hydroxy-2-naphthoic acid (0.116 mol) and 500 ml of glacial acetic acid were added, and stirred to make homogenous. 18 g of tin powder (0.153 mol) and 130 ml of concentrated hydrochloric acid were then added to the mixture in order, heated to 125° C., and refluxed under heating for 12 h. 300 ml of water was added to the mixture, stirred to room temperature, filtered, and the filter cake was washed with water (200 ml*2), and dried in an oven to obtain 29.9 g of a solid with a yield of 96.5%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
96.5%

Retrosynthesis Analysis

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Feasible Synthetic Routes

7-Bromo-3-hydroxy-2-naphthoic acid
7-Bromo-3-hydroxy-2-naphthoic acid
7-Bromo-3-hydroxy-2-naphthoic acid

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